Cas no 1807228-71-2 (3-Chloromethyl-2-cyano-5-nitrobenzoic acid)

3-Chloromethyl-2-cyano-5-nitrobenzoic acid 化学的及び物理的性質
名前と識別子
-
- 3-Chloromethyl-2-cyano-5-nitrobenzoic acid
-
- インチ: 1S/C9H5ClN2O4/c10-3-5-1-6(12(15)16)2-7(9(13)14)8(5)4-11/h1-2H,3H2,(H,13,14)
- InChIKey: BTDRAJODUVAFMF-UHFFFAOYSA-N
- SMILES: ClCC1C=C(C=C(C(=O)O)C=1C#N)[N+](=O)[O-]
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 5
- 重原子数量: 16
- 回転可能化学結合数: 2
- 複雑さ: 345
- XLogP3: 1.4
- トポロジー分子極性表面積: 107
3-Chloromethyl-2-cyano-5-nitrobenzoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A013012588-250mg |
3-Chloromethyl-2-cyano-5-nitrobenzoic acid |
1807228-71-2 | 97% | 250mg |
499.20 USD | 2021-05-31 | |
Alichem | A013012588-1g |
3-Chloromethyl-2-cyano-5-nitrobenzoic acid |
1807228-71-2 | 97% | 1g |
1,564.50 USD | 2021-05-31 | |
Alichem | A013012588-500mg |
3-Chloromethyl-2-cyano-5-nitrobenzoic acid |
1807228-71-2 | 97% | 500mg |
855.75 USD | 2021-05-31 |
3-Chloromethyl-2-cyano-5-nitrobenzoic acid 関連文献
-
Fang Tian,Xiao-Nian Li,Lin Peng,Li-Xin Wang Org. Biomol. Chem., 2015,13, 6371-6379
-
Primož Šket,Martin Črnugelj,Wiktor Koźmiński,Janez Plavec Org. Biomol. Chem., 2004,2, 1970-1973
-
Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
-
Jingchao Zhang,Fei Xu,Yang Hong,Qingang Xiong,Jianming Pan RSC Adv., 2015,5, 89415-89426
-
Shen Hu,Paul C. H. Li Analyst, 2001,126, 1001-1004
-
Gui-yuan Wu,Bing-bing Shi,Qi Lin,Hui Li,You-ming Zhang,Hong Yao,Tai-bao Wei RSC Adv., 2015,5, 4958-4963
-
Jie Yang,Yuxiang Mo,K. C. Lau,Y. Song,X. M. Qian,C. Y. Ng Phys. Chem. Chem. Phys., 2005,7, 1518-1526
-
Zongle Ma,Bojun Peng,Jian Zeng,Yingbin Zhang,Kai-Wu Luo,Ling-Ling Wang New J. Chem., 2020,44, 15439-15445
-
Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
3-Chloromethyl-2-cyano-5-nitrobenzoic acidに関する追加情報
Introduction to 3-Chloromethyl-2-cyano-5-nitrobenzoic acid (CAS No. 1807228-71-2)
3-Chloromethyl-2-cyano-5-nitrobenzoic acid, identified by its Chemical Abstracts Service (CAS) number 1807228-71-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound, characterized by its nitro, cyano, and chloromethyl functional groups, presents a unique structural framework that makes it a valuable intermediate in the synthesis of various bioactive molecules. The presence of these reactive sites allows for diverse chemical modifications, making it a versatile building block for medicinal chemists and synthetic organic chemists.
The< strong> nitro group in the molecule contributes to its reactivity, enabling reduction to an amine or further functionalization through diazotization or metal-catalyzed coupling reactions. The< strong> cyano group provides another handle for chemical manipulation, allowing for hydrolysis to a carboxylic acid or participation in transition-metal-catalyzed cross-coupling reactions. Additionally, the< strong> chloromethyl group introduces electrophilicity, facilitating nucleophilic addition reactions that can be exploited in the construction of more complex molecular architectures.
In recent years, the pharmaceutical industry has shown increasing interest in< strong> 3-Chloromethyl-2-cyano-5-nitrobenzoic acid due to its potential applications in drug discovery. The structural motifs present in this compound are reminiscent of several known pharmacophores that exhibit biological activity across a range of therapeutic areas. For instance, benzoic acid derivatives have been extensively studied for their antimicrobial, anti-inflammatory, and anticancer properties. The nitro group, in particular, has been implicated in the development of drugs targeting neurological disorders and infectious diseases.
One of the most compelling aspects of< strong> 3-Chloromethyl-2-cyano-5-nitrobenzoic acid is its utility as a precursor in the synthesis of heterocyclic compounds. Heterocycles are a cornerstone of modern drug design, with many FDA-approved drugs featuring nitrogen-containing rings that contribute to their biological activity. The< strong> cyano group can be converted into an amine or formimine, which can then serve as a nitrogen source for constructing nitrogen-containing heterocycles such as pyridines or pyrimidines. This capability is particularly valuable in the quest to develop novel therapeutic agents with improved efficacy and reduced side effects.
The< strong> chloromethyl group also offers opportunities for further functionalization through reactions such as nucleophilic substitution or addition-elimination cycles. This reactivity has been leveraged in the synthesis of protease inhibitors, which are critical in treating conditions like HIV/AIDS and cancer. Protease inhibitors often require specific structural features to interact effectively with their target enzymes, and< strong> 3-Chloromethyl-2-cyano-5-nitrobenzoic acid provides a scaffold that can be tailored to meet these requirements.
In academic research, recent studies have highlighted the use of< strong> 3-Chloromethyl-2-cyano-5-nitrobenzoic acid as an intermediate in the development of novel antimicrobial agents. The combination of electrophilic and nucleophilic centers makes this compound an attractive candidate for generating molecules with broad-spectrum antimicrobial activity. Researchers have demonstrated that derivatives of this compound can inhibit the growth of resistant bacterial strains by interfering with essential metabolic pathways.
The< strong> nitro group , when strategically positioned within a molecule, can also influence electronic properties and binding affinity. This has led to investigations into its role in modulating receptor interactions, particularly in G-protein coupled receptors (GPCRs) and ion channels. By synthesizing analogs of< strong> 3-Chloromethyl-2-cyano-5-nitrobenzoic acid , scientists aim to uncover new mechanisms of action for drugs targeting neurological disorders such as depression and epilepsy.
Synthetic methodologies have also seen advancements with the incorporation of< strong> 3-Chloromethyl-2-cyano-5-nitrobenzoic acid . Modern techniques such as transition-metal catalysis and flow chemistry have enabled more efficient and scalable syntheses of complex derivatives. These advancements not only reduce production costs but also allow for rapid screening of large libraries of compounds to identify promising drug candidates.
The versatility of< strong> 3-Chloromethyl-2-cyano-5-nitrobenzoic acid is further underscored by its applications in material science. Beyond pharmaceuticals, this compound has been explored as a precursor for functional materials such as organic semiconductors and liquid crystals. The ability to introduce diverse functional groups into a benzoic acid framework allows for fine-tuning of material properties, making it a valuable asset in developing next-generation electronic devices.
In conclusion,< strong> 3-Chloromethyl-2-cyano-5-nitrobenzoic acid (CAS No.< strong>1807228-71-2) represents a fascinating compound with broad utility across multiple scientific disciplines. Its unique structural features and reactivity make it an indispensable tool for synthetic chemists and medicinal chemists alike. As research continues to uncover new applications for this compound, its importance in advancing both drug discovery and material science is likely to grow even further.
1807228-71-2 (3-Chloromethyl-2-cyano-5-nitrobenzoic acid) Related Products
- 2228368-79-2(3-hydroxy-1-(3,3,3-trifluoropropyl)cyclobutane-1-carboxylic acid)
- 1261906-11-9(2-(4-Methylthiophenyl)-isonicotinic acid)
- 1784233-98-2(3-Amino-6-fluorobenzofuran-2-carboxylic acid)
- 38608-08-1(4-Methoxy-5-methylbenzene-1,2-diamine)
- 1858241-92-5(1,3-Bis(5-ethoxycarbonyl-4-Methyl-2-thiazolyl)benzene, 97%)
- 1247858-16-7(1-[(2,4-Difluorophenyl)methyl]cyclohexan-1-amine)
- 1622180-63-5((2R)-2-hexyl-6-iodo-1,2,3,4-tetrahydronaphthalene)
- 878723-22-9(N-(5-chloro-2-methoxyphenyl)-2-4-(piperidine-1-sulfonyl)piperazin-1-ylacetamide)
- 1209961-54-5(2-methoxy-3-{4-5-(propan-2-yl)-1,3,4-oxadiazol-2-ylpiperidine-1-carbonyl}pyridine)
- 1805029-28-0(Methyl 6-chloro-3-cyano-2-methylbenzoate)




